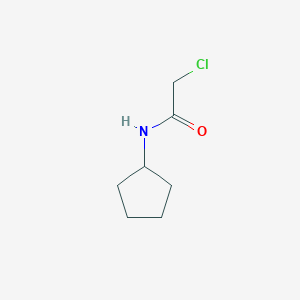

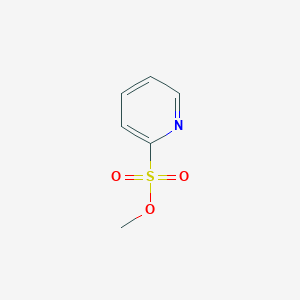

![molecular formula C10H8N2 B174278 5H-咪唑并[5,1-a]异吲哚 CAS No. 147764-61-2](/img/structure/B174278.png)

5H-咪唑并[5,1-a]异吲哚

描述

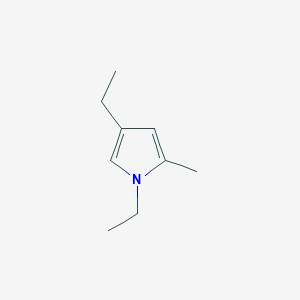

5H-Imidazo[5,1-a]isoindole is a chemical compound with the molecular formula C10H8N2 . It is used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 5H-Imidazo[5,1-a]isoindole involves a process called photocyclization of N,N′‐Bis (o‐chlorobenzyl)imidazolium Chloride and N‐ (o‐Chlorobenzyl)imidazole .Molecular Structure Analysis

The molecular structure of 5H-Imidazo[5,1-a]isoindole consists of a cyclic structure with a combination of carbon, hydrogen, and nitrogen atoms . The InChI code for this compound is 1S/C10H8N2/c1-2-4-9-8 (3-1)6-12-7-11-5-10 (9)12/h1-5,7H,6H2 .科学研究应用

Anti-Proliferative Activity

5H-Imidazo[5,1-a]isoindole has been used in the synthesis of novel hybrids that have shown significant anti-proliferative activity . These compounds were tested against four human cancer cell lines, MCF-7, HeLa, A549, and IMR32, and exhibited notable anticancer activity comparable with that of the standard drug etoposide .

Molecular Docking Studies

Molecular docking studies have been carried out with epidermal growth factor receptor (PDB ID- 4HJO) to support the anticancer activity of the compounds . This suggests that 5H-Imidazo[5,1-a]isoindole could be a useful compound in the development of new anticancer drugs.

Synthesis of Novel Hybrids

5H-Imidazo[5,1-a]isoindole has been used in the regioselective synthesis of some novel hybrids linked with 1,2,3-triazole . This process was catalyzed by Copper(I) and the structures of the synthesized compounds were confirmed by IR, 1H, and 13C NMR, and mass spectra .

Drug Conjugates

Some isoindole derivatives, including 5H-Imidazo[5,1-a]isoindole, have been identified as drug conjugates and distinctive structural blocks for anticancer compounds . This suggests that 5H-Imidazo[5,1-a]isoindole could be a key component in the development of new anticancer drugs.

Development of Biologically Active 1,2,3-Triazoles

5H-Imidazo[5,1-a]isoindole has been used in the development of novel biologically active 1,2,3-triazoles . This suggests that 5H-Imidazo[5,1-a]isoindole could be a useful compound in the development of new biologically active compounds.

Noncovalent Interactions

1,2,3-Triazole derivatives, including those linked with 5H-Imidazo[5,1-a]isoindole, can participate in noncovalent interactions including hydrogen bonding, hydrophobic, dipole-dipole, and van der Waals with various protein targets in biological systems . This suggests that 5H-Imidazo[5,1-a]isoindole could be a useful compound in the study of protein-ligand interactions.

作用机制

Target of Action

The primary target of 5H-Imidazo[5,1-a]isoindole is the epidermal growth factor receptor (EGFR) . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation .

Mode of Action

5H-Imidazo[5,1-a]isoindole interacts with its target, EGFR, through noncovalent interactions including hydrogen bonding, hydrophobic, dipole-dipole, and van der Waals forces . These interactions lead to the inhibition of EGFR, thereby preventing the signal transduction cascade that leads to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR by 5H-Imidazo[5,1-a]isoindole affects the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. Therefore, the inhibition of EGFR leads to the suppression of these processes, resulting in the anti-proliferative activity of the compound .

Pharmacokinetics

The compound’s molecular weight (15619 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of the action of 5H-Imidazo[5,1-a]isoindole is the inhibition of cell proliferation. In vitro tests against human cancer cell lines, including MCF-7, HeLa, A549, and IMR32, have shown notable anticancer activity of the compound, comparable with that of the standard drug etoposide .

Action Environment

The action of 5H-Imidazo[5,1-a]isoindole can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C

属性

IUPAC Name |

5H-imidazo[5,1-a]isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9-8(3-1)6-12-7-11-5-10(9)12/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYPJSJTDDEXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CN=CN31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441984 | |

| Record name | 5H-Imidazo[5,1-a]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Imidazo[5,1-a]isoindole | |

CAS RN |

147764-61-2 | |

| Record name | 5H-Imidazo[5,1-a]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

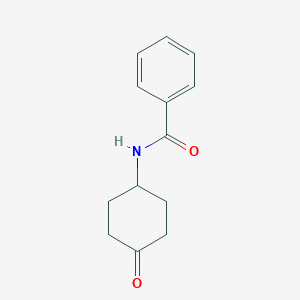

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

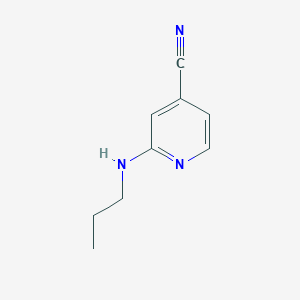

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)